molecular formula C9H6F6O2 B1338931 2-(Hexafluoro-2-hydroxy-2-propyl)phenol CAS No. 836-78-2

2-(Hexafluoro-2-hydroxy-2-propyl)phenol

Cat. No.: B1338931
CAS No.: 836-78-2
M. Wt: 260.13 g/mol
InChI Key: CQFFEUNRMOPCFZ-UHFFFAOYSA-N
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Description

2-(Hexafluoro-2-hydroxy-2-propyl)phenol is a chemical compound with the molecular formula C9H6F6O2 and a molecular weight of 260.13 g/mol . It is characterized by the presence of a phenol group substituted with a hexafluoro-2-hydroxy-2-propyl group. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol typically involves the reaction of phenol with hexafluoroacetone in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

2-(Hexafluoro-2-hydroxy-2-propyl)phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(Hexafluoro-2-hydroxy-2-propyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Hexafluoro-2-hydroxy-2-propyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hexafluoro group enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, further influencing its activity.

Comparison with Similar Compounds

2-(Hexafluoro-2-hydroxy-2-propyl)phenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.

Properties

IUPAC Name

2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFFEUNRMOPCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460587
Record name 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-78-2
Record name 2-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hexafluoro-2-hydroxy-2-propyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

94.11 g (1000 mmol) of phenol and 166.02 g (100 mmol) of AlCl3 were initially charged in 1200 ml of 1,2-dichloroethane and cooled to −35° C. At this temperature, the precalculated amount of 166.02 g (1000 mmol) of hexafluoroacetone was metered in from a bomb. Subsequently, the reaction mixture was allowed to come to room temperature (20° C., RT) and stirred at RT for a further 36 h. The reaction flask was subsequently flushed with N2 and the offgas passed into a wash bottle containing water. For workup of the remaining reaction solution, 500 ml of water were added cautiously and the mixture was stirred well. Subsequently, the organic phase was removed, the aqueous phase was extracted with CH2Cl2 and dried over magnesium sulphate, and the solvent was removed on a rotary evaporator. As this was done, the residue crystallized out. For purification, the resulting crystals were slurried in n-hexane and filtered off, and 230 g (842 mmol, yield: 82.4% of theory) of a white, crystalline solid were obtained.
Quantity
94.11 g
Type
reactant
Reaction Step One
Name
Quantity
166.02 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
166.02 g
Type
reactant
Reaction Step Two

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